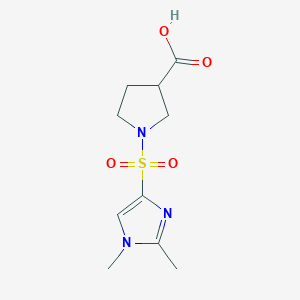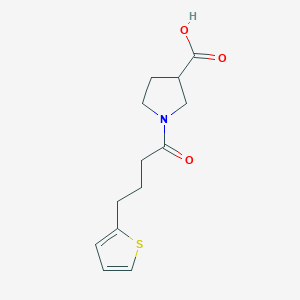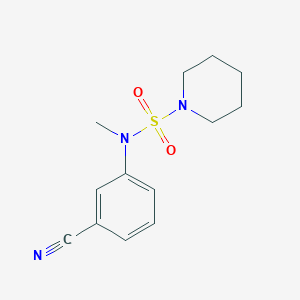![molecular formula C9H6ClF4NO B7568992 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7568992.png)
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide, also known as CF3-PAB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of amides and is commonly used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide acts by binding to the active site of the target enzyme or protein, thereby inhibiting its activity. The binding affinity of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide to the target molecule depends on the chemical structure of the molecule and the nature of the interaction between the two molecules. The mechanism of action of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide is complex and varies depending on the target molecule.
Biochemical and Physiological Effects:
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has been found to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high binding affinity for certain proteins and enzymes, making it a useful tool for studying their function. However, there are also some limitations to its use in lab experiments. 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide can be toxic to cells at high concentrations, and its effects on living organisms are not well understood.
Future Directions
There are several future directions for the use of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals based on 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide. Another area of interest is the study of the biochemical and physiological effects of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide on living organisms. Further research is needed to fully understand the mechanism of action of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with trifluoromethylbenzene in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of the product depends on the reaction parameters such as temperature, pressure, and reaction time. The purity of the product can be improved by using various purification techniques such as recrystallization and chromatography.
Scientific Research Applications
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research for its unique properties. It has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals. 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has also been used as a probe to study the binding affinity of various proteins and enzymes. It has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
properties
IUPAC Name |
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZCMWRCKDJHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568917.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7568921.png)
![1-[2-(Trifluoromethyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568929.png)


![2-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propanoic acid](/img/structure/B7568952.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7568960.png)


![1-cyclopropyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B7568982.png)

![(2R)-1-[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569003.png)
![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)
